1,1-Dimethoxytetradecane
Overview
Description
1,1-Dimethoxytetradecane is an organic compound with the molecular formula C16H34O2. It is characterized by the presence of two methoxy groups attached to the first carbon of a tetradecane chain. This compound is part of the ether family and is known for its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxytetradecane can be synthesized through the reaction of tetradecanol with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ether bond. The general reaction is as follows:
Tetradecanol+2Methanol→this compound+Water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of heterogeneous acid catalysts to enhance the reaction rate and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxytetradecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of tetradecanoic acid or tetradecanal.
Reduction: Formation of tetradecane.
Substitution: Formation of various substituted tetradecane derivatives.
Scientific Research Applications
1,1-Dimethoxytetradecane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid metabolism and membrane structure.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxytetradecane involves its interaction with lipid membranes and proteins. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxymethane: A smaller ether with similar chemical properties but different applications.
1,1-Dimethoxyethane: Another ether with a shorter carbon chain.
1,1-Dimethoxydecane: A similar compound with a shorter carbon chain.
Uniqueness
1,1-Dimethoxytetradecane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and lipophilicity make it suitable for applications where longer chain ethers are preferred, such as in the production of surfactants and lubricants.
Properties
IUPAC Name |
1,1-dimethoxytetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUNLLQHXAHFDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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